molecular formula C18H30O2 B571400 (Z)-octadec-9-en-17-ynoic acid CAS No. 151333-45-8

(Z)-octadec-9-en-17-ynoic acid

Cat. No. B571400
M. Wt: 278.4
InChI Key: GUWNXWGQBCLLBN-KTKRTIGZSA-N
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Description

(Z)-Octadec-9-en-17-ynoic acid, also known as (Z)-9-octadecen-17-ynoic acid, is a naturally occurring fatty acid that is found in many species of animals, plants, and microorganisms. This fatty acid has been studied extensively due to its potential applications in a variety of scientific and medical fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Conversion from Alkenoic Acids : Alkynoic acids, including octadec-9-ynoic acid, can be synthesized from cis alkenoic acids through a process of bromination followed by dehydrobromination (Gunstone & Hornby, 1969).

Natural Occurrence and Biological Activity

  • Isolation from Natural Sources : (Z)-octadec-13-en-11-ynoic acid, a compound similar to (Z)-octadec-9-en-17-ynoic acid, was isolated from Pothos chinensis and showed moderate antibacterial activity against Staphylococcus aureus (Si et al., 2017).
  • Metabolic Excretion in Rats : Octadec-9-ynoic acid fed to rats results in metabolic excretion of dicarboxylic acids with a retained triple bond, indicating its involvement in various metabolic pathways (Reichlmeier et al., 1977).

Medicinal and Pharmacological Applications

  • Anti-Trypanosoma cruzi Effects : Octadec-9-ynoic acid has shown potential in the treatment of Trypanosoma cruzi, the parasite responsible for Chagas disease, by affecting the plasma membrane potential of the parasite (Londero et al., 2018).

Physical and Chemical Analysis Techniques

  • Nuclear Magnetic Resonance Properties : Studies have explored the nuclear magnetic resonance (NMR) spectral properties of conjugated linoleic acids and their geometrical isomers, derived from substances like octadec-9-ynoic acid (Lie Ken Jie et al., 1997).

Cosmetic and Industrial Applications

  • Inclusion Complex for Detergent Action : The sodium salt of a similar acetylenic acid, santalbic acid, forms an inclusion complex with dimethyl sulfate, which exhibits good lather and efficient cleansing action, indicating potential applications in cosmetic and cleaning products (Narayana & Rao, 1982).

properties

IUPAC Name

(Z)-octadec-9-en-17-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,9-10H,3-8,11-17H2,(H,19,20)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWNXWGQBCLLBN-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCCCC/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleic Acid Alkyne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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